Avn 944

Description

Inosine Monophosphate Dehydrogenase Inhibitor AVN944 is an orally available, synthetic small molecule with potential antineoplastic activity. AVN944 inhibits inosine monosphosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine triphosphate (GTP), a purine molecule required for DNA and RNA synthesis. Inhibition of IMPDH deprives cancer cells of GTP, resulting in disruption of DNA and RNA synthesis, inhibition of cell proliferation, and the induction of apoptosis. AVN944 appears to have a selective effect on cancer cells in that deprivation of GTP in normal cells results in a temporary slowing of cell growth only. IMPDH is overexpressed in some cancer cells, particularly in hematological malignancies.

AVN-944 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

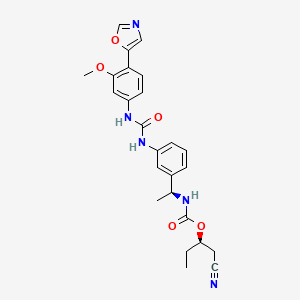

IUPAC Name |

[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCPCOJTCINIFZ-OXJNMPFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183921 | |

| Record name | AVN 944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297730-17-7 | |

| Record name | AVN 944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVN 944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVN-944 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NPL1V48Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avn 944 mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of AVN-944 in Cancer Cells

Authored by a Senior Application Scientist

Introduction: Targeting a Fundamental Process in Oncology with AVN-944

In the landscape of targeted cancer therapy, exploiting the metabolic vulnerabilities of malignant cells represents a highly promising frontier. Cancer cells, with their characteristically high rates of proliferation, place an extraordinary demand on the cellular machinery responsible for synthesizing essential building blocks like nucleotides. This dependency creates a therapeutic window, allowing for the selective targeting of metabolic enzymes that are upregulated or essential in cancer. AVN-944, a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), exemplifies this strategy. IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a critical node in cellular proliferation and survival. This guide provides a detailed examination of the molecular mechanism of AVN-944, the downstream cellular consequences of its target engagement, and the key experimental methodologies used to validate its activity.

The Central Target: Inosine Monophosphate Dehydrogenase (IMPDH)

To comprehend the action of AVN-944, one must first appreciate the pivotal role of its target, IMPDH. This enzyme catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP). This reaction is the committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides, including guanosine triphosphate (GTP), a molecule indispensable for a myriad of cellular functions:

-

DNA and RNA Synthesis: GTP is a direct precursor for the incorporation of guanine into DNA and RNA, a process fundamental to cell division and gene expression.

-

Signal Transduction: GTP is essential for the activation of small G-proteins (e.g., Ras, Rho), which are central to signaling pathways that control cell growth, differentiation, and survival.

-

Energy Metabolism: GTP plays a role in the citric acid cycle and serves as an energy source for processes like protein synthesis.

-

Microtubule Dynamics: GTP is required for the polymerization of tubulin into microtubules, a critical process for mitotic spindle formation during cell division.

Given these roles, rapidly proliferating cells, particularly cancer cells, exhibit a heightened reliance on the de novo purine synthesis pathway and, consequently, show elevated IMPDH activity. This makes IMPDH a highly attractive target for anticancer drug development.

Core Mechanism of Action: Potent Inhibition of IMPDH by AVN-944

AVN-944 functions as a highly potent inhibitor of IMPDH. Its mechanism is characterized by the following key features:

-

Enzyme Inhibition: AVN-944 binds to the IMPDH enzyme, effectively blocking its catalytic activity. This prevents the conversion of IMP to XMP, thereby halting the production of guanine nucleotides through the de novo pathway.

-

Depletion of Guanine Nucleotide Pools: The direct and immediate biochemical consequence of IMPDH inhibition is a rapid and significant decrease in the intracellular concentrations of XMP, GMP, GDP, and, most critically, GTP.

-

Induction of Cell Cycle Arrest: The depletion of GTP pools has profound effects on cell cycle progression. Lacking sufficient guanine nucleotides for DNA replication, cells treated with AVN-944 are unable to complete the S-phase of the cell cycle, leading to an S-phase arrest. This halt in proliferation is a primary cytostatic effect of the drug.

-

Triggering of Apoptosis: Prolonged and severe depletion of guanine nucleotides acts as a potent cellular stress signal, ultimately leading to the activation of programmed cell death, or apoptosis. This cytotoxic effect ensures the elimination of the cancer cells.

The following diagram illustrates the central role of IMPDH in the purine biosynthesis pathway and the inhibitory action of AVN-944.

Caption: AVN-944 inhibits IMPDH, blocking GTP synthesis and downstream cellular processes.

Experimental Validation: A Methodological Overview

The mechanism of action of a compound like AVN-944 is elucidated through a series of well-defined experiments. Each assay is chosen to interrogate a specific aspect of the proposed mechanism, creating a self-validating system of evidence.

Cell Viability and Proliferation Assays

-

Objective: To determine the concentration-dependent effect of AVN-944 on the growth and viability of cancer cell lines. This provides key quantitative data, such as the half-maximal inhibitory concentration (IC50).

-

Causality: A potent, dose-dependent decrease in cell viability is the first indicator that the compound has a significant biological effect. This assay serves as a broad screening tool before proceeding to more detailed mechanistic studies.

Protocol: MTS Proliferation Assay

-

Cell Seeding: Plate cancer cells (e.g., leukemia cell lines like MOLM-13 or MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a serial dilution of AVN-944. Add the compound to the wells in triplicate, with final concentrations ranging from low nanomolar to high micromolar. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, until a color change is apparent.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Objective: To precisely determine the effect of AVN-944 on cell cycle progression.

-

Causality: If AVN-944's primary mechanism is the depletion of nucleotides required for DNA synthesis, a significant accumulation of cells in the S-phase is expected. This directly validates the proposed mechanism of action.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle

-

Treatment: Seed cells in a 6-well plate and treat with AVN-944 at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvest: Harvest the cells by trypsinization and centrifugation. Wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm. Collect data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

The following diagram illustrates the experimental workflow for cell cycle analysis.

Caption: Workflow for assessing cell cycle arrest using flow cytometry after AVN-944 treatment.

Quantitative Data Summary

The efficacy of AVN-944 has been demonstrated across various cancer cell lines, particularly those of hematological origin. The IC50 values are typically in the low nanomolar range, highlighting the compound's high potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | ~10-20 | |

| MV4-11 | Acute Myeloid Leukemia | ~15-30 | |

| K562 | Chronic Myeloid Leukemia | ~25 | |

| Jurkat | Acute T-cell Leukemia | ~50 |

Note: The exact IC50 values can vary based on experimental conditions, such as cell passage number and assay duration.

Conclusion and Future Directions

AVN-944 represents a precision approach to cancer therapy by targeting the metabolic dependency of cancer cells on de novo guanine nucleotide synthesis. Its mechanism of action is well-defined: potent inhibition of IMPDH leads to GTP pool depletion, resulting in S-phase cell cycle arrest and the induction of apoptosis. This mechanism has been rigorously validated through a series of standard and advanced preclinical assays. The low nanomolar potency of AVN-944 in hematological malignancy cell lines underscores its potential as a therapeutic agent. Future research will likely focus on identifying predictive biomarkers of response, exploring combination strategies with other anticancer agents, and further elucidating the complex downstream signaling consequences of GTP depletion.

References

-

Title: Preclinical characterization of VS-944, a novel IMPDH inhibitor for the treatment of hematological malignancies. Source: American Association for Cancer Research (AACR) Annual Meeting 2019 Abstract. URL: [Link]

-

Title: Development of a Novel, Potent, and Selective IMPDH Inhibitor, AVN-944, for the Treatment of Hematologic Malignancies. Source: American Society of Hematology (ASH) Annual Meeting 2011 Abstract. URL: [Link]

The Enzymatic Target of AVN-944: A Technical Guide to Inosine Monophosphate Dehydrogenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-944, also known as VX-944, is a potent and selective small molecule inhibitor that has garnered significant interest in the field of oncology and immunology.[1][2] This technical guide provides an in-depth exploration of the enzymatic target of AVN-944, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. As a Senior Application Scientist, the following sections will elucidate the causality behind the therapeutic potential of AVN-944, grounded in its specific interaction with a critical enzyme in nucleotide biosynthesis.

The Core Target: Inosine Monophosphate Dehydrogenase (IMPDH)

The primary and specific enzymatic target of AVN-944 is inosine monophosphate dehydrogenase (IMPDH) .[1][3][4] IMPDH is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[5][6] This pathway is essential for the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are fundamental building blocks for DNA and RNA synthesis.[7]

There are two isoforms of human IMPDH: type I and type II.[5] While IMPDH type I is constitutively expressed in most normal cells, IMPDH type II is significantly upregulated in proliferating cells, including cancer cells and activated lymphocytes.[8] This differential expression makes IMPDH an attractive target for therapeutic intervention, as its inhibition can selectively impact rapidly dividing cells. AVN-944 is a potent, selective, and noncompetitive inhibitor of both human IMPDH isoforms, with a Ki value in the range of 6-10 nM.[9][10]

Mechanism of Action: Uncompetitive Inhibition

AVN-944 functions as an uncompetitive inhibitor of IMPDH.[3] This means that AVN-944 does not bind to the free enzyme but rather to the enzyme-substrate complex, specifically the complex formed between IMPDH and its substrate, inosine monophosphate (IMP). This binding event prevents the enzyme from converting IMP to xanthosine monophosphate (XMP), the precursor to guanine nucleotides. The uncompetitive nature of this inhibition is a key characteristic that contributes to its potency.

Cellular Consequences of IMPDH Inhibition by AVN-944

The inhibition of IMPDH by AVN-944 sets off a cascade of cellular events, primarily stemming from the depletion of the intracellular guanine nucleotide pool.[3][11] These consequences underscore the therapeutic rationale for its use in treating various malignancies.

Depletion of Guanine Nucleotides

The most immediate effect of IMPDH inhibition is a significant reduction in the cellular levels of GTP and dGTP.[10][11] This depletion has far-reaching consequences for cellular function:

-

Cessation of DNA and RNA Synthesis: As essential precursors for nucleic acid synthesis, the scarcity of guanine nucleotides leads to an inability to replicate DNA and transcribe RNA, thereby halting cell proliferation.[3][7][10]

-

Interference with G-protein Signaling: GTP is a critical energy source and a key component of signal transduction pathways mediated by G-proteins.[3] Reduced GTP levels can disrupt these signaling cascades, which are often dysregulated in cancer.

Induction of Cell Cycle Arrest and Apoptosis

The cellular response to guanine nucleotide depletion often involves cell cycle arrest and the induction of programmed cell death (apoptosis).[12][13]

-

Cell Cycle Arrest: Treatment with AVN-944 has been shown to induce cell cycle arrest, with the specific phase of arrest being cell-type dependent. For instance, in LNCaP prostate cancer cells, it causes a G1 arrest, while in other androgen-independent prostate cancer cell lines, it leads to an S-phase block.[12][14]

-

Apoptosis: AVN-944 can trigger both caspase-dependent and caspase-independent apoptosis in various cancer cell lines.[12][13] This can be mediated through the induction of pro-apoptotic proteins like Bok, Bax, and Noxa, and the suppression of anti-apoptotic proteins such as survivin.[12][13]

The downstream effects of IMPDH inhibition by AVN-944 are summarized in the following diagram:

Caption: Signaling pathway of AVN-944 action.

Therapeutic Applications and Clinical Significance

The potent anti-proliferative and pro-apoptotic effects of AVN-944 have positioned it as a promising therapeutic agent, particularly in the context of cancer.[1] Clinical trials have investigated its efficacy in various hematological malignancies, such as acute myeloid leukemia (AML) and multiple myeloma, as well as in solid tumors like pancreatic and prostate cancer.[11][15] The overexpression of IMPDH in these cancers provides a therapeutic window for selective targeting by AVN-944.[3][12]

Experimental Protocols

In Vitro IMPDH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AVN-944 against IMPDH.

Methodology:

-

Reagents and Materials:

-

Recombinant human IMPDH (type I or II)

-

Inosine monophosphate (IMP) substrate

-

Nicotinamide adenine dinucleotide (NAD+) cofactor

-

Phosphate buffer

-

AVN-944 stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a serial dilution of AVN-944 in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant IMPDH enzyme, and the various concentrations of AVN-944.

-

Initiate the enzymatic reaction by adding IMP and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the formation of NADH (a product of the reaction) by monitoring the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of AVN-944 relative to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the AVN-944 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for IMPDH inhibition assay.

Quantitative Data Summary

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 26 | [4] |

| Ba/F3-Flt3-ITD | Leukemia | 30 | [4] |

| Various Hematologic & Epithelial Tumor Cells | - | 20 - 279 | [5] |

Conclusion

AVN-944 exerts its potent anti-proliferative and pro-apoptotic effects through the specific and uncompetitive inhibition of inosine monophosphate dehydrogenase (IMPDH). By targeting this rate-limiting enzyme in the de novo guanine nucleotide biosynthesis pathway, AVN-944 effectively starves rapidly dividing cancer cells of the essential building blocks for DNA and RNA synthesis. This targeted mechanism of action, coupled with the upregulation of IMPDH in many malignancies, provides a strong rationale for the continued investigation and development of AVN-944 as a valuable therapeutic agent in oncology.

References

-

Floryk, D., & Thompson, T. C. (2008). Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. International Journal of Cancer, 123(10), 2294–2302. [Link]

-

Global gene expression effects of AVN-944, a novel small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH). (2006). Cancer Research, 66(8_Supplement), 4937. [Link]

-

A Phase I Trial of AVN944, an IMPDH Inhibitor, in Adults With Advanced Stage Solid Tumors. (n.d.). ClinicalTrials.gov. Retrieved January 2, 2026, from [Link]

-

Floryk, D., & Thompson, T. C. (2008). Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells. International Journal of Cancer, 123(10), 2294–2302. [Link]

-

Sankari, S. L., & Jayaram, H. N. (2021). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Molecules, 26(11), 3325. [Link]

-

Clinical-Biomarker Correlations in Adult AML Patients in a Phase I Trial of AVN944 Support Observations of Clinical Effect and Provide Hypotheses for Patient Selection Criteria for Further Clinical Trials. (2007). Blood, 110(11), 896. [Link]

-

AVN944 (VX-944, AVN-944). (n.d.). Syd Labs. Retrieved January 2, 2026, from [Link]

-

Definition of AVN944. (n.d.). National Cancer Institute. Retrieved January 2, 2026, from [Link]

-

Genetic and Biochemical Biomarkers of IMPDH Inhibition in Phase I Dose Escalation of AVN-944 for Hematologic Malignancies. (2006). Blood, 108(11), 2919. [Link]

-

Hedstrom, L. (2009). GUANINE NUCLEOTIDE DEPLETION INHIBITS PRE-RIBOSOMAL RNA SYNTHESIS AND CAUSES NUCLEOLAR DISRUPTION. Journal of Biological Chemistry, 284(48), 33023–33031. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. 5% Tween-80 - Syd Labs [sydlabs.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Facebook [cancer.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. AVN-944 (VX-944) | IMPDH inhibitor | Probechem Biochemicals [probechem.com]

- 10. GUANINE NUCLEOTIDE DEPLETION INHIBITS PRE-RIBOSOMAL RNA SYNTHESIS AND CAUSES NUCLEOLAR DISRUPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. A Phase I Trial of AVN944, an IMPDH Inhibitor, in Adults With Advanced Stage Solid Tumors | DecenTrialz [decentrialz.com]

Discovery and development of Avn 944 as an IMPDH inhibitor

An In-Depth Technical Guide to the Discovery and Development of Avn-944, a Potent IMPDH Inhibitor

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanistic evaluation of Avn-944 (also known as Pimodivir or VX-944), a potent, orally available small-molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a critical target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and viral infections. This document details the scientific rationale, experimental methodologies, and developmental trajectory of Avn-944, from initial discovery through preclinical and clinical evaluation, offering field-proven insights for researchers and drug development professionals.

Introduction: IMPDH as a High-Value Therapeutic Target

Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent conversion of inosine-5′-monophosphate (IMP) to xanthosine-5′-monophosphate (XMP).[1][2] This is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides, such as guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[3][4] These nucleotides are essential for a multitude of critical cellular processes, including:

-

DNA and RNA synthesis

-

Energy metabolism and signal transduction via G-proteins

-

Glycoprotein synthesis

Rapidly proliferating cells, such as cancer cells and virus-infected host cells, have a heightened demand for guanine nucleotides to sustain DNA and RNA synthesis.[5][6] These cells are particularly reliant on the de novo pathway, making IMPDH a highly attractive target for selective therapeutic intervention.[6] Inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, resulting in cytostatic or cytotoxic effects on these highly proliferative cells while having a lesser impact on normal, non-dividing cells.[4][5] This principle has been successfully exploited by approved drugs like mycophenolate mofetil (MMF), an immunosuppressant used to prevent organ transplant rejection by targeting lymphocyte proliferation.[5]

Avn-944 was developed as a new, specific, and potent IMPDH inhibitor with the potential for broad therapeutic applications, initially focusing on oncology.[7][8]

Caption: The iterative cycle of lead optimization in drug discovery.

Mechanism of Action of Avn-944

Avn-944 is a potent, selective, and noncompetitive inhibitor of both human IMPDH isoforms (type I and type II), with a Ki (inhibition constant) in the range of 6-10 nM. [8]Being a noncompetitive (or uncompetitive) inhibitor means it does not bind to the same site as the substrate (IMP), which can offer advantages in sustaining inhibition even at high substrate concentrations. [9][10][11] The primary molecular consequence of IMPDH inhibition by Avn-944 is a significant depletion (50-80%) of the intracellular pools of guanine nucleotides. [8]This depletion triggers a cascade of downstream cellular events:

-

Inhibition of Nucleic Acid Synthesis: The lack of GTP and dGTP precursors disrupts both DNA and RNA synthesis, which is a critical blow to rapidly dividing cells. [4][8]* Cell Cycle Arrest: Cells are halted in their division cycle, often at the G1 or S phase, depending on the cell type. [6][7]* Induction of Apoptosis: Sustained GTP depletion can trigger programmed cell death (apoptosis), leading to the elimination of cancer cells. [4][12]Studies have shown this can occur through both caspase-dependent and caspase-independent pathways. [7][12]* Nucleolar Disruption: Avn-944 treatment has been shown to cause a rapid reduction in ribosomal RNA (rRNA) synthesis and the translocation of key nucleolar proteins, a stress response that contributes to cell cycle arrest and apoptosis. [8]

Preclinical Pharmacology

In Vitro Activity

Avn-944 has demonstrated broad and potent antiproliferative activity across a wide range of cancer cell lines, particularly those of hematologic origin, which are highly dependent on de novo purine synthesis. [10][13]

| Cell Line Type | Representative Cell Lines | IC₅₀ Range (nM) | Key Effects | Reference |

|---|---|---|---|---|

| Hematologic Malignancies | HL-60, KG-1, K-562, IM9 | 20 - 279 | Inhibition of proliferation, apoptosis | [13] |

| Multiple Myeloma (MM) | MM.1S, MM.1R | ~26 - 30 | Growth inhibition, apoptosis (caspase-independent) | [12] |

| Prostate Cancer | LNCaP, 22Rv1, DU145, PC-3 | Not specified, but significant inhibition at 1 µM | Cell cycle arrest (G1 or S-phase), apoptosis, cell differentiation | [6][7] |

| Arenavirus Infection | Vero cells | 7,500 | Inhibition of viral RNA synthesis and infection | [12]|

Table 1: Summary of in vitro antiproliferative and antiviral activity of Avn-944.

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells (e.g., LNCaP, MM.1S) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with serial dilutions of Avn-944 (e.g., 0 to 20 µM) for a specified period (e.g., 48-72 hours). [6] 3. Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Viable cells convert the MTS tetrazolium compound into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC₅₀ value.

-

In Vivo Efficacy

Preclinical studies in animal models confirmed the anti-cancer potential of Avn-944. In a leukemia mouse model, oral administration of Avn-944 significantly increased the median survival time, with some mice remaining alive at the end of the study at the highest dose. [12]These studies are crucial for establishing proof-of-concept and determining appropriate dose ranges for human trials.

Clinical Development of Avn-944

Phase I Study: Pharmacokinetics and Safety

A Phase I, double-blind, randomized, placebo-controlled trial was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Avn-944 in healthy male volunteers. [14][15] Key Findings:

-

Safety and Tolerability: Avn-944 was generally well-tolerated when administered orally. The majority of adverse events were mild, with no serious adverse events reported. [14][15]* Pharmacokinetics: The drug was rapidly absorbed, but its clearance decreased at doses above 50 mg. Co-administration with food significantly reduced absorption, with the maximum concentration (Cmax) and total exposure (AUC) being reduced to 33% and 44%, respectively. [14][15]This finding dictates that the drug should be taken in a fasted state for optimal absorption. Urinary excretion was negligible. [14][15]* Pharmacodynamics: Doses greater than 100 mg resulted in definite inhibition of IMPDH activity in the body, lasting for at least 4 to 6 hours. [14][15]This confirmed that the drug was engaging its target at clinically achievable concentrations.

| Parameter | Value / Observation | Reference |

| Route of Administration | Oral | [14] |

| Effect of Food | Reduced absorption (Cmax ratio: 33%, AUC ratio: 44%) | [14][15] |

| Plasma Clearance | Decreased at doses > 50 mg | [14][15] |

| Excretion | Negligible in urine | [14][15] |

| Target Engagement | Definite IMPDH inhibition at doses > 100 mg | [14][15] |

Table 2: Summary of Phase I clinical trial results for Avn-944.

Development in Oncology and Infectious Disease

Based on its potent anti-proliferative mechanism and promising Phase I data, Avn-944 (under the name Pimodivir in this context) entered clinical development primarily for hematologic malignancies. [4][16]Avalon Pharmaceuticals filed an Investigational New Drug (IND) application in 2005 and initiated Phase I trials for cancer in 2006. [16]The drug progressed to Phase II trials for these indications. [4] Separately, recognizing that viruses rely on host cell machinery for replication, the antiviral potential of IMPDH inhibition was explored. Avn-944 was investigated as a treatment for influenza A under the name Pimodivir . It acts by targeting the PB2 subunit of the influenza virus polymerase complex, inhibiting viral replication. [17]However, two Phase 3 clinical trials in hospitalized and non-hospitalized patients were discontinued. [18]Pre-planned interim analyses revealed that pimodivir, in combination with the standard of care, was unlikely to provide an additional benefit. [18]This outcome, while disappointing, is not uncommon in drug development and underscores the challenge of demonstrating superior efficacy in a complex disease setting with an existing standard of care.

Conclusion and Future Perspectives

Avn-944 is a well-characterized, potent, and selective inhibitor of IMPDH that exemplifies a rational, target-based approach to drug discovery. Its development journey highlights several key principles for aspiring researchers:

-

The Power of a Validated Target: IMPDH's critical role in nucleotide synthesis makes it a durable and high-value target for diseases of proliferation.

-

The Iterative Nature of Drug Discovery: The progression from a high-throughput screen hit to a clinical candidate requires extensive, multidisciplinary optimization of potency, selectivity, and pharmacokinetic properties.

-

The Rigor of Clinical Translation: While Avn-944 showed a strong preclinical rationale and favorable early clinical safety, its path illustrates the significant hurdles in demonstrating clinical efficacy, particularly in the challenging landscape of infectious diseases.

The story of Avn-944 contributes valuable knowledge to the field of IMPDH inhibition. While its development for influenza was halted, its potent anti-proliferative and apoptosis-inducing effects continue to make it and other IMPDH inhibitors compelling candidates for further investigation in oncology, both as monotherapies and in combination with other anti-cancer agents.

References

- Patsnap Synapse. (2024, June 21). What are IMPDH inhibitors and how do they work?

- Axon Medchem. AVN944 | VX-944 | IMPDH inhibitor | Axon 3943.

- Floryk, D., et al. (2008). Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. International Journal of Cancer, 123(10), 2294-302.

- Hamilton, J. M., et al. (2009). A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers. Journal of Clinical Pharmacology, 49(1), 30-8.

- Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews, 109(7), 2903–2928.

- Markland, W., et al. (2000). Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon. Antimicrobial Agents and Chemotherapy, 44(4), 859–866.

- MedChem Express. AVN-944 - MedChem Express.

- National Center for Biotechnology Information. (n.d.). Avn 944. PubChem Compound Database.

- MedchemExpress.com. AVN-944 (VX-944) | IMPDH Inhibitor.

- Selleck Chemicals. AVN-944.

- ResearchGate. (2008). A Phase I Dose-Ranging Study of the Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of AVN944, an IMPDH Inhibitor, in Healthy Male Volunteers.

- Wang, Y., et al. (2020). Inhibition of Calcineurin or IMP Dehydrogenase Exerts Moderate to Potent Antiviral Activity against Norovirus Replication. Antimicrobial Agents and Chemotherapy, 64(5).

- Sissoko, M., et al. (2020). The IMPDH inhibitor merimepodib suppresses SARS-CoV-2 replication in vitro. bioRxiv.

- AACR Journals. (2006). Global gene expression effects of AVN-944, a novel small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH). Cancer Research.

- American Chemical Society. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews.

- National Institutes of Health. (2018). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Medicinal Chemistry.

- PubMed. (2008). Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells.

- National Institutes of Health. (2009). GUANINE NUCLEOTIDE DEPLETION INHIBITS PRE-RIBOSOMAL RNA SYNTHESIS AND CAUSES NUCLEOLAR DISRUPTION. Journal of Biological Chemistry.

- Respiratory Therapy. (n.d.). Pimodivir Influenza Development Program Discontinued.

- BioSpace. (2007, April 17). Avalon Pharmaceuticals Release: AVN944 Biomarker Study Identifies Gene Signatures Important for Patient Stratification.

- Syd Labs. AVN944 (VX-944, AVN-944).

- PubMed Central. (2023). Preclinical studies on the use of a P-selectin blocking monoclonal antibody to halt progression of myelofibrosis in the Gata1low mouse model. Experimental Hematology.

- Hayden, F. G., & Shindo, N. (2019). Influenza virus polymerase inhibitors in clinical development. Current Opinion in Infectious Diseases, 32(2), 176–186.

- PubMed. (2004). Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms.

- PubMed Central. (2017). Influenza antivirals currently in late‐phase clinical trial. Journal of Infection and Chemotherapy.

- PubMed. (2003). Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors With High Antiinflammatory Activity.

- ResearchGate. (2002). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.

- ClinicalTrials.gov. (2022). Influenza Human Challenge Model.

- Drug Design Org. Structure Activity Relationships.

- National Institutes of Health. (2018, March 15). H7N9 influenza vaccine clinical trials begin.

- Power. (2025). Influenza Virus for Influenza · Recruiting Participants for Phase Phase 1 Clinical Trial.

- PubMed. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor.

- PR Newswire. (2022, August 31). Influenza Pipeline Looks Promising as 100+ Companies Working in the Domain, Assesses DelveInsight.

- Sanford Burnham Prebys. High-Throughput Screening.

- ResearchGate. (2023). (PDF) Cangrelor and AVN-944 as repurposable candidate drugs for hMPV: analysis entailed by AI-driven in silico approach.

- YouTube. (2020, May 4). High Throughput Antibody Screening Using Synthetic Antibody Libraries with Kinetic & Binning Assays.

- YouTube. (2022, March 11). Applications of high throughput gene expression profiling in early drug discovery.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C25H27N5O5 | CID 9918559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 6. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GUANINE NUCLEOTIDE DEPLETION INHIBITS PRE-RIBOSOMAL RNA SYNTHESIS AND CAUSES NUCLEOLAR DISRUPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AVN-944 - MedChem Express [bioscience.co.uk]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Avalon Pharmaceuticals Release: AVN944 Biomarker Study Identifies Gene Signatures Important for Patient Stratification - BioSpace [biospace.com]

- 17. Influenza virus polymerase inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. respiratory-therapy.com [respiratory-therapy.com]

Investigating the chemical structure and properties of Avn 944

An In-Depth Technical Guide to Avn 944: A Potent Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitor

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

This compound, also known as VX-944, is a potent, selective, and orally bioavailable small molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3][4] As a critical rate-limiting enzyme in the de novo synthesis of guanine nucleotides, IMPDH is a highly attractive target for therapeutic intervention in various diseases characterized by rapid cell proliferation, such as cancer and viral infections.[5][6][7][8] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and therapeutic potential of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a synthetic small molecule with a complex chemical structure.[4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate | [9] |

| Synonyms | VX-944, AVN-944 | [2][3][9] |

| CAS Number | 297730-17-7 | [1][2][9] |

| Molecular Formula | C25H27N5O5 | [1][9] |

| Molecular Weight | 477.51 g/mol | [1][9] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

The Role of IMPDH in Purine Biosynthesis

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo pathway of purine nucleotide synthesis.[5][6][7] It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is the rate-limiting step in the biosynthesis of guanine nucleotides, including guanosine triphosphate (GTP).[5][7] Rapidly proliferating cells, such as cancer cells, have a high demand for guanine nucleotides for DNA and RNA synthesis, making IMPDH an attractive target for anticancer therapies.[5][10] IMPDH is often overexpressed in various cancer cells, particularly in hematological malignancies.[1][4]

Inhibition of IMPDH by this compound

This compound is a selective and noncompetitive inhibitor of both human IMPDH isoforms (type I and type II) with a Ki in the range of 6-10 nM.[11] Unlike competitive inhibitors that bind to the active site, a noncompetitive inhibitor like this compound binds to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn prevents the substrate from binding or the catalytic reaction from occurring, regardless of the substrate concentration. This mode of inhibition is particularly effective as its efficacy is not easily overcome by the accumulation of the natural substrate, IMP.

Downstream Cellular Consequences of IMPDH Inhibition

The inhibition of IMPDH by this compound leads to a cascade of downstream cellular events, primarily driven by the depletion of the intracellular guanine nucleotide pool.[1][5] These effects collectively contribute to its antiproliferative and pro-apoptotic activity.

-

Depletion of Guanine Nucleotides: The primary consequence of IMPDH inhibition is the reduction of intracellular GTP levels.[1][4][9]

-

Cessation of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for DNA and RNA. Their depletion disrupts these vital processes, leading to a halt in cell proliferation.[4][5][9][12]

-

Cell Cycle Arrest: The lack of sufficient GTP for DNA replication often leads to cell cycle arrest, typically at the G1/S interface.[1][13]

-

Induction of Apoptosis: Prolonged guanine nucleotide deprivation triggers programmed cell death (apoptosis).[1][9] Studies have shown that this compound can induce apoptosis through both caspase-dependent and caspase-independent pathways.[13][14] In some multiple myeloma cell lines, this compound induces apoptosis primarily via a caspase-independent pathway involving the translocation of apoptosis-inducing factor (AIF) and endonuclease G (Endo G) from the mitochondria to the nucleus.[2]

-

Interference with Signal Transduction: Guanine nucleotides are crucial for the function of G-proteins, which are key players in cellular signal transduction.[1][5] Depletion of GTP can interfere with these signaling pathways, further impacting cell survival and proliferation.

Caption: Mechanism of action of this compound.

Pharmacology and Pharmacokinetics

Preclinical Pharmacology

In vitro, this compound has demonstrated potent antiproliferative activity against a wide range of hematologic and epithelial tumor cell lines, with IC50 values ranging from 0.02 µM to 0.279 µM.[15] It has shown efficacy in multiple myeloma, acute myeloid leukemia (AML), and prostate cancer cell lines.[2][10][14][16] Notably, this compound was found to be 3 to 40 times more potent than mycophenolic acid, another IMPDH inhibitor.[10][14] In vivo studies in mouse models of leukemia have shown that oral administration of this compound significantly increases the median survival time.[2]

Clinical Pharmacokinetics

Phase I clinical trials in healthy male volunteers and patients with advanced hematologic malignancies have provided valuable pharmacokinetic data.[17][18][19][20]

| Pharmacokinetic Parameter | Finding | Source |

| Absorption | Rapidly absorbed with a Tmax of approximately 1 hour. Food reduces absorption, with a significant decrease in Cmax and AUC. | [17][18][19][20] |

| Distribution | Pharmacokinetics were found to be dose-proportional. | [17] |

| Metabolism | Further studies are needed to fully elucidate the metabolic pathways. | |

| Elimination | Has a short half-life of about 1.5 hours. Urinary excretion is negligible. | [17][18][19] |

Therapeutic Applications and Efficacy

Hematological Malignancies

This compound has been primarily investigated for the treatment of advanced hematologic malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and multiple myeloma.[17][20] In a Phase I trial involving patients with relapsed or refractory hematologic cancers, this compound was well-tolerated, and stabilization of disease was observed in half of the assessable patients for a duration of 2 to 10 months.[10][17]

Solid Tumors

The potential of this compound has also been explored in solid tumors. In prostate cancer cell lines, this compound inhibited cell proliferation, induced cell cycle arrest, and promoted both caspase-dependent and caspase-independent cell death.[13][14][16] Furthermore, it was shown to sensitize androgen-independent prostate cancer cells to TRAIL-induced apoptosis.[14][16]

Antiviral Activity

Given that viruses rely on the host cell's machinery for replication, including the nucleotide pools, IMPDH inhibitors have shown promise as antiviral agents.[5][8] this compound has been reported to inhibit arenavirus RNA synthesis and block arenavirus infection.[2][3]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for an MTS cell proliferation assay.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins following treatment with this compound.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the appropriate duration. Include an untreated control.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, AIF, Endo G) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Caption: Workflow for Western blot analysis.

Safety and Tolerability

Clinical studies have indicated that this compound is generally well-tolerated.[10][17][18][19] In a Phase I study with healthy volunteers, adverse events were mostly mild to moderate, with only a few possibly related to the treatment.[18][19] In a trial with patients having advanced hematologic malignancies, toxicities were also generally mild to moderate and often not attributed to this compound.[17]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action targeting a fundamental pathway in cell proliferation. Its potent inhibition of IMPDH leads to the depletion of guanine nucleotides, resulting in cell cycle arrest and apoptosis in rapidly dividing cells. Preclinical and early-phase clinical studies have demonstrated its potential in treating hematological malignancies and possibly solid tumors. Further clinical investigation is warranted to fully establish its efficacy and safety profile in various therapeutic settings.

References

-

What are IMPDH inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. National Center for Biotechnology Information. [Link]

-

A phase I trial of AVN944 in patients with advanced hematologic malignancies. American Society of Clinical Oncology. [Link]

-

Inosine 5'-monophosphate Dehydrogenase Inhibitors as Antimicrobial Agents: Recent Progress and Future Perspectives. PubMed. [Link]

-

Global gene expression effects of AVN-944, a novel small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH). American Association for Cancer Research. [Link]

-

IMPDH Inosine monophosphate dehydrogenase inhibitors. New TB Drugs. [Link]

-

This compound | C25H27N5O5 | CID 9918559. PubChem. [Link]

-

A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers. PubMed. [Link]

-

Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. National Center for Biotechnology Information. [Link]

-

A Phase I Trial of AVN944, an IMPDH Inhibitor, in Adults With Advanced Stage Solid Tumors. ClinicalTrials.gov. [Link]

-

Definition of AVN944. National Cancer Institute. [Link]

-

Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. National Center for Biotechnology Information. [Link]

-

A Phase I Dose-Ranging Study of the Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of AVN944, an IMPDH Inhibitor, in Healthy Male Volunteers. ResearchGate. [Link]

-

Clinical-Biomarker Correlations in Adult AML Patients in a Phase I Trial of AVN944 Support Observations of Clinical Effect and Provide Hypotheses for Patient Selection Criteria for Further Clinical Trials. Blood. [Link]

-

AVN944. Chemietek. [Link]

-

Definition of AVN944. National Cancer Institute. [Link]

-

Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells. PubMed. [Link]

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 6. scbt.com [scbt.com]

- 7. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inosine 5'-monophosphate dehydrogenase inhibitors as antimicrobial agents: recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C25H27N5O5 | CID 9918559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Facebook [cancer.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ashpublications.org [ashpublications.org]

The Therapeutic Potential of Ulocuplumab (AVN-944), a CXCR4 Antagonist, in Hematologic Malignancies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Critical Pathway in Hematologic Cancers

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit the specific molecular vulnerabilities of malignant cells. In the realm of hematologic malignancies, one such critical pathway is the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1) axis.[1][2] This signaling pathway plays a pivotal role in the survival, proliferation, and migration of cancer cells, making it an attractive target for therapeutic intervention.[3][4]

This guide focuses on ulocuplumab (BMS-936564 / MDX1338), a fully human IgG4 monoclonal antibody designed to specifically target and inhibit CXCR4.[5][6][7] It is important to note a point of clarification regarding the nomenclature. While the topic refers to "Avn 944," this designation is historically associated with a novel inosine 5-monophosphate dehydrogenase (IMPDH) inhibitor.[8][9][10][11] However, the core of contemporary research into CXCR4 antagonism in hematologic malignancies, and the subject of this guide, is the antibody ulocuplumab.

Overexpression of CXCR4 is a common feature in numerous hematologic cancers, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma, and non-Hodgkin's lymphoma, and is often correlated with a poor prognosis.[1][12][13] The interaction between CXCR4 on cancer cells and CXCL12, which is secreted by bone marrow stromal cells, promotes the homing and retention of malignant cells within the protective bone marrow niche.[14] This sanctuary effect shields cancer cells from the cytotoxic effects of chemotherapy, contributing to drug resistance and disease relapse.[15] Ulocuplumab was developed to disrupt this crucial interaction.[13] Despite its promising mechanism and early clinical data, the development of ulocuplumab was ultimately discontinued by Bristol-Myers Squibb.[13][16] Nevertheless, the extensive research and clinical findings associated with this antibody provide invaluable insights for the ongoing development of CXCR4 antagonists in oncology.[13]

The CXCR4/CXCL12 Axis: A Central Regulator of Malignancy

The CXCR4/CXCL12 signaling axis is a master regulator of cell trafficking and homing, not only for healthy hematopoietic stem cells but also for their malignant counterparts.[14] The binding of CXCL12 to CXCR4, a G-protein coupled receptor, triggers a cascade of downstream signaling pathways, including the activation of phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK).[3][17]

These signaling cascades are instrumental in promoting:

-

Cell Survival and Proliferation: By activating pro-survival pathways, the CXCR4/CXCL12 axis helps cancer cells evade apoptosis.[3]

-

Cell Migration and Invasion: This axis is a key driver of cancer cell migration towards CXCL12-rich environments like the bone marrow, lymph nodes, and other organs, facilitating metastasis.[1][2]

-

Angiogenesis: The pathway can stimulate the formation of new blood vessels, which are essential for tumor growth and expansion.[3][4]

-

Drug Resistance: The adhesion of cancer cells to the bone marrow stroma, mediated by CXCR4/CXCL12, confers a form of drug resistance known as cell adhesion-mediated drug resistance (CAM-DR).[15]

The central role of this axis in the pathophysiology of numerous hematologic malignancies has made it a prime target for therapeutic intervention. The rationale is straightforward: by blocking CXCR4, it is possible to disrupt the protective tumor microenvironment, mobilize malignant cells from their niches, and potentially sensitize them to conventional therapies.[15][18]

Ulocuplumab: Mechanism of Action

Ulocuplumab is a fully human IgG4 monoclonal antibody that binds with high affinity to the CXCR4 receptor.[5][6][7] Its primary mechanism of action is as a direct antagonist, sterically hindering the binding of CXCL12 to CXCR4.[19] This blockade effectively abrogates the downstream signaling cascades that are crucial for the survival and proliferation of malignant cells.[3]

Beyond simple receptor blockade, preclinical studies have revealed that ulocuplumab can induce apoptosis in cancer cells, a feature not observed with the small molecule CXCR4 inhibitor, plerixafor (AMD3100).[5][20] This pro-apoptotic effect appears to be mediated through a caspase-independent pathway involving the production of reactive oxygen species (ROS).[5][20]

The key therapeutic effects of ulocuplumab can be summarized as:

-

Inhibition of CXCL12-mediated signaling: Blocks the pro-survival and proliferative signals emanating from the tumor microenvironment.[13]

-

Induction of apoptosis: Directly triggers programmed cell death in malignant cells.[5][6][7]

-

Mobilization of malignant cells: By disrupting the CXCR4/CXCL12 anchor, ulocuplumab can force malignant cells out of the protective bone marrow niche and into the peripheral circulation, where they are more susceptible to chemotherapy.[13]

-

Sensitization to other therapies: By overcoming CAM-DR, ulocuplumab has the potential to enhance the efficacy of other anti-cancer agents.[13][15]

Preclinical and Clinical Evidence

The therapeutic potential of ulocuplumab has been investigated in a range of preclinical models and clinical trials, primarily in the context of hematologic malignancies.

Preclinical Studies

In vitro studies have consistently demonstrated the ability of ulocuplumab to inhibit the migration of cancer cells towards a CXCL12 gradient.[5][20] Furthermore, it has shown potent pro-apoptotic activity in cell lines and primary patient samples from various hematologic cancers, including CLL and multiple myeloma.[5][19]

In vivo xenograft models using human hematologic tumor cell lines have shown that ulocuplumab can significantly inhibit tumor growth.[6] These preclinical findings provided a strong rationale for advancing ulocuplumab into clinical development.

| Preclinical Study Highlights for Ulocuplumab | |

| Cancer Type | Key Findings |

| Chronic Lymphocytic Leukemia (CLL) | Inhibited CXCL12-mediated migration and induced caspase-independent apoptosis via ROS production.[5][20] |

| Multiple Myeloma | Induced apoptosis in multiple myeloma cell lines and demonstrated single-agent activity in xenograft models.[19] |

| Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL) | Showed anti-tumor activity in xenograft models.[6] |

Clinical Trials

Ulocuplumab has been evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with standard-of-care agents.

A Phase Ib/II study in patients with relapsed/refractory multiple myeloma investigated ulocuplumab in combination with lenalidomide and dexamethasone, or with bortezomib and dexamethasone.[19][21][22] The combination with lenalidomide and dexamethasone demonstrated a notable overall response rate of 55.2%, even in heavily pretreated patients.[19][22] The treatment was found to be safe and well-tolerated, with the most common adverse events being neutropenia and thrombocytopenia.[19][22]

In another study, ulocuplumab was combined with ibrutinib for the treatment of Waldenström macroglobulinemia with CXCR4 mutations.[16] This combination was found to be feasible and provided support for the continued development of CXCR4 antagonists in this patient population.[16]

Despite these encouraging results, the development of ulocuplumab was halted.[13][16] The reasons for this decision have not been fully disclosed but may be related to a variety of factors, including the competitive landscape of drug development and strategic portfolio decisions.

| Selected Clinical Trial Data for Ulocuplumab | |||

| Trial Identifier | Indication | Combination Therapy | Key Outcomes |

| NCT01359657 | Relapsed/Refractory Multiple Myeloma | Lenalidomide + Dexamethasone or Bortezomib + Dexamethasone | Safe and well-tolerated; 55.2% overall response rate with lenalidomide combination.[19][22] |

| NCT03225716 | Waldenström Macroglobulinemia (with CXCR4 mutations) | Ibrutinib | Feasible combination, supporting further investigation of CXCR4 antagonists.[16] |

| NCT01120457 | Relapsed/Refractory Acute Myeloid Leukemia | Mitoxantrone, Etoposide, Cytarabine (MEC) | 51% overall complete remission and complete remission with incomplete blood count recovery rate.[19] |

Experimental Protocols

To provide a practical context for the research discussed, this section outlines a generalized protocol for a key in vitro assay used to evaluate the efficacy of CXCR4 antagonists like ulocuplumab.

In Vitro Cell Migration (Transwell) Assay

This assay is fundamental for assessing the ability of a CXCR4 antagonist to inhibit the chemotactic response of cancer cells to CXCL12.

Objective: To quantify the inhibition of CXCL12-induced cell migration by ulocuplumab.

Materials:

-

Hematologic cancer cell line expressing CXCR4 (e.g., Jurkat for T-cell leukemia, Ramos for B-cell lymphoma).

-

RPMI-1640 or other suitable cell culture medium.

-

Fetal Bovine Serum (FBS).

-

Recombinant human CXCL12.

-

Ulocuplumab.

-

Transwell inserts with a permeable membrane (e.g., 8 µm pore size).

-

24-well companion plates.

-

Cell viability dye (e.g., trypan blue).

-

Fluorescent dye for cell quantification (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture the cancer cells to a logarithmic growth phase. On the day of the experiment, harvest the cells, wash with serum-free medium, and resuspend at a concentration of 1 x 10^6 cells/mL in serum-free medium.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing CXCL12 at a predetermined optimal concentration (e.g., 100 ng/mL). Include wells with serum-free medium alone as a negative control.

-

In a separate tube, pre-incubate the cell suspension with varying concentrations of ulocuplumab or an isotype control antibody for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.

-

-

Incubation: Place the Transwell inserts into the 24-well plate and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Quantify the migrated cells on the lower surface of the membrane. This can be done by:

-

Staining the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in a plate reader.

-

Fixing and staining the cells with crystal violet, then eluting the dye and measuring the absorbance.

-

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of ulocuplumab compared to the untreated control (cells migrating towards CXCL12 without any inhibitor). Plot the results to determine the IC50 value.

Conclusion and Future Perspectives

Ulocuplumab represents a pioneering effort in the targeted therapy of hematologic malignancies by focusing on the CXCR4/CXCL12 axis. The wealth of preclinical and clinical data generated during its development has unequivocally validated this pathway as a crucial therapeutic target. While the journey of ulocuplumab itself has concluded, the insights gained continue to fuel the development of a new generation of CXCR4 antagonists.

The future of CXCR4-targeted therapy in hematologic cancers likely lies in:

-

Combination Strategies: As demonstrated in the clinical trials with ulocuplumab, the true potential of CXCR4 inhibitors may be realized when they are used to sensitize cancer cells to other therapeutic modalities, including chemotherapy, immunotherapy, and other targeted agents.[16][19][22]

-

Novel Antagonists: The lessons learned from ulocuplumab are informing the design of new CXCR4 antagonists with improved pharmacological properties, such as small molecules, peptides, and next-generation antibodies.[3][17]

-

Biomarker-Driven Patient Selection: Identifying patients whose tumors are most dependent on CXCR4 signaling will be crucial for maximizing the clinical benefit of these agents. This may involve assessing CXCR4 expression levels or identifying specific genetic markers.

References

-

Alsayed, Y., et al. (2007). Role of CXCL12 and CXCR4 in the pathogenesis of hematological malignancies. PubMed. [Link]

-

Patsnap Synapse. (2024). What are CXCR4 antagonists and how do they work?. Patsnap Synapse. [Link]

-

Li, Y., et al. (2022). Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy. PubMed Central. [Link]

-

Barbosa, S., et al. (2022). Targeting the chemokine receptor CXCR4 for cancer therapies. PubMed Central. [Link]

-

Burger, J. A., & Peled, A. (2009). Role of CXCL12 and CXCR4 in the pathogenesis of hematological malignancies. Expert Review of Hematology. [Link]

-

Assay Genie. (2025). Ulocuplumab: Targeting CXCR4 in Cancer Research and Beyond. Assay Genie. [Link]

-

Domanska, U. M., et al. (2013). Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents. MDPI. [Link]

-

Burger, J. A., & Ghia, P. (2014). Potential of CXCR4 antagonists for the treatment of metastatic lung cancer. Expert Opinion on Investigational Drugs. [Link]

-

Gholami, M., et al. (2022). The contributory roles of the CXCL12/CXCR4/CXCR7 axis in normal and malignant hematopoiesis: A possible therapeutic target in hematologic malignancies. PubMed. [Link]

-

Krynetskaia, N. F., et al. (2008). Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. PubMed Central. [Link]

-

Kashyap, M. K., et al. (2016). Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway. PubMed Central. [Link]

-

Ghobrial, I. M., et al. (2020). A Phase Ib/II Trial of the First-in-Class Anti-CXCR4 Antibody Ulocuplumab in Combination with Lenalidomide or Bortezomib Plus Dexamethasone in Relapsed Multiple Myeloma. AACR Journals. [Link]

-

Liu, Z., et al. (2022). CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications. PubMed Central. [Link]

-

ResearchGate. (n.d.). Role of CXCL12/CXCR4 Axis in the Pathogenesis of Hematological Malignancies. ResearchGate. [Link]

-

Ghobrial, I. M., et al. (2018). A Phase Ib/II Study of the Novel Anti-CXCR4 Antibody Ulocuplumab (BMS-936564) in Combination with Lenalidomide Plus Low-Dose Dexamethasone, or with Bortezomib Plus Dexamethasone in Subjects with Relapsed or Refractory Multiple Myeloma. Blood. [Link]

-

Treon, S. P., et al. (2021). Phase 1 study of ibrutinib and the CXCR4 antagonist ulocuplumab in CXCR4-mutated Waldenström macroglobulinemia. Blood. [Link]

-

Ghobrial, I. M., et al. (2020). A Phase Ib/II Trial of the First-in-Class Anti-CXCR4 Antibody Ulocuplumab in Combination with Lenalidomide or Bortezomib Plus Dexamethasone in Relapsed Multiple Myeloma. PubMed. [Link]

-

Krynetskaia, N. F., et al. (2008). Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells. PubMed. [Link]

-

Synapse. (n.d.). Ulocuplumab - Drug Targets, Indications, Patents. Synapse. [Link]

-

BioSpace. (2007). Avalon Pharmaceuticals Release: AVN944 Biomarker Study Identifies Gene Signatures Important for Patient Stratification. BioSpace. [Link]

-

AACR Journals. (2006). Global gene expression effects of AVN-944, a novel small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH). AACR Journals. [Link]

-

ClinicalTrials.gov. (n.d.). A Phase I Trial of AVN944, an IMPDH Inhibitor, in Adults With Advanced Stage Solid Tumors. ClinicalTrials.gov. [Link]

-

Kashyap, M. K., et al. (2016). Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway. PubMed. [Link]

Sources

- 1. Role of CXCL12 and CXCR4 in the pathogenesis of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. mdpi.com [mdpi.com]

- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Avalon Pharmaceuticals Release: AVN944 Biomarker Study Identifies Gene Signatures Important for Patient Stratification - BioSpace [biospace.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. The contributory roles of the CXCL12/CXCR4/CXCR7 axis in normal and malignant hematopoiesis: A possible therapeutic target in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. ashpublications.org [ashpublications.org]

- 17. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. A Phase Ib/II Trial of the First-in-Class Anti-CXCR4 Antibody Ulocuplumab in Combination with Lenalidomide or Bortezomib Plus Dexamethasone in Relapsed Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Viral Proliferation and Host Metabolism: A Technical Guide to IMPDH Inhibition by AVN-944

This guide provides an in-depth exploration of the critical role of inosine monophosphate dehydrogenase (IMPDH) in viral replication and the therapeutic potential of its inhibition, with a specific focus on the potent, non-competitive inhibitor, AVN-944. Designed for researchers, scientists, and drug development professionals, this document will delve into the core molecular mechanisms, provide detailed experimental methodologies, and offer insights into the clinical journey of an IMPDH inhibitor.

Part 1: The Strategic Imperative of Targeting Host Metabolism in Antiviral Therapy

Viruses, as obligate intracellular parasites, are fundamentally reliant on the host cell's metabolic machinery for their replication. This dependency presents a compelling therapeutic strategy: targeting host factors essential for viral propagation. This approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals that target viral proteins.

One of the most critical metabolic pathways co-opted by a wide range of viruses is the de novo synthesis of guanine nucleotides. This pathway is essential for the production of guanosine triphosphate (GTP), a vital building block for viral genome replication (both RNA and DNA viruses) and other crucial viral processes.[1][2][3]

Part 2: IMPDH - The Gatekeeper of Guanine Nucleotide Synthesis

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][4] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is subsequently converted to guanosine monophosphate (GMP). There are two human isoforms of IMPDH, IMPDH1 and IMPDH2, which share 84% sequence identity.[5] While IMPDH1 is constitutively expressed, IMPDH2 is upregulated in proliferating cells, including cancer cells and virus-infected cells, making it an attractive therapeutic target.[6]

The central role of IMPDH in providing the necessary guanine nucleotides for viral replication has positioned it as a key host target for antiviral drug development.[1][7][8] By inhibiting IMPDH, the intracellular pool of GTP is depleted, effectively starving the virus of a critical resource for replication. This mechanism of action has been shown to be effective against a diverse array of viruses, including RNA viruses like influenza, arenaviruses, and coronaviruses, as well as DNA viruses.[2][7][9][10]

Visualizing the IMPDH Pathway and its Role in Viral Replication